molecular formula C19H22N4O3S B2597713 (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2035001-59-1

(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No.: B2597713
CAS No.: 2035001-59-1
M. Wt: 386.47
InChI Key: WVJWEBWZYXLFSE-IZZDOVSWSA-N
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Description

(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a styryl sulfonyl group, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.

    Introduction of the Styryl Sulfonyl Group: The styryl sulfonyl moiety can be introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine intermediate.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.

    Nucleophiles: Including amines, thiols, or alcohols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Thiols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.

    Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.

    Receptor Binding: It could interact with specific receptors, influencing biological pathways.

Medicine

    Drug Development:

    Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: For the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine exerts its effects involves:

    Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.

    Pathways: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)thiomorpholine: Contains a thiomorpholine ring.

Uniqueness

    Structural Features: The presence of the morpholine ring in (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine may confer unique chemical and biological properties compared to its analogs.

    Reactivity: Differences in reactivity due to the electronic and steric effects of the morpholine ring.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

4-[6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-2-4-16(5-3-15)6-11-27(24,25)23-13-17-12-20-19(21-18(17)14-23)22-7-9-26-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWEBWZYXLFSE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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